2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents include acetic acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Common in modifying the benzoyl or ethoxyphenyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
- 2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Uniqueness
What sets 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both dimethylbenzoyl and ethoxyphenyl groups enhances its potential for diverse applications and interactions with biological targets .
Properties
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O6/c1-6-38-22-11-9-21(10-12-22)31-28(33)17-32-16-24(29(34)20-8-7-18(2)19(3)13-20)30(35)23-14-26(36-4)27(37-5)15-25(23)32/h7-16H,6,17H2,1-5H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUAGNFZNTXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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